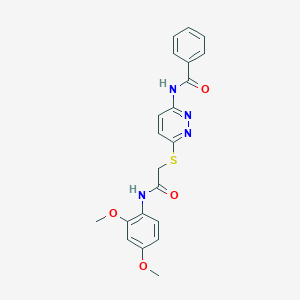

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound featuring a pyridazine ring substituted with a benzamide group and a thioether linkage to a 2,4-dimethoxyphenyl group

Properties

IUPAC Name |

N-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-28-15-8-9-16(17(12-15)29-2)22-19(26)13-30-20-11-10-18(24-25-20)23-21(27)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNCGUKKSHTVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-6-chloropyridazine

The pyridazine core is synthesized via cyclocondensation reactions. A method adapted from involves reacting diethyl oxalate with hydrazine hydrate under reflux to form pyridazine-3,6-diol, followed by chlorination using phosphorus oxychloride (POCl₃). Subsequent amination at position 3 is achieved via Hofmann rearrangement, yielding 3-amino-6-chloropyridazine.

Reaction Conditions:

- Chlorination: POCl₃, 110°C, 6 hours (Yield: 78%).

- Amination: NH₃ gas in THF, 60°C, 12 hours (Yield: 65%).

Synthesis of 2-((2,4-Dimethoxyphenyl)amino)-2-oxoethylthiol

This intermediate is prepared through a two-step process:

- Amide Formation : 2-Chloroacetyl chloride reacts with 2,4-dimethoxyaniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Thiolation : The chloro group is displaced by thiourea in ethanol under reflux, followed by alkaline hydrolysis to yield the thiol.

Reaction Conditions:

- Amidation: 0°C, 2 hours (Yield: 85%).

- Thiolation: Thiourea, EtOH, reflux, 4 hours; NaOH hydrolysis, 0°C (Yield: 70%).

Thioether Formation

3-Amino-6-chloropyridazine undergoes nucleophilic substitution with 2-((2,4-dimethoxyphenyl)amino)-2-oxoethylthiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Reaction Conditions:

- DMF, 80°C, 8 hours (Yield: 75%).

Benzoylation of the 3-Amino Group

The final step involves reacting the intermediate with benzoyl chloride in pyridine to form the benzamide.

Reaction Conditions:

- Pyridine, room temperature, 4 hours (Yield: 90%).

Reaction Optimization and Challenges

Regioselectivity in Pyridazine Functionalization

Chlorination of pyridazine-3,6-diol predominantly occurs at position 6 due to steric and electronic factors, as evidenced by X-ray crystallographic data in. Competing reactions at position 3 are minimized by controlling stoichiometry and temperature.

Stability of Thiol Intermediates

The thiol group in 2-((2,4-dimethoxyphenyl)amino)-2-oxoethylthiol is prone to oxidation. Conducting reactions under nitrogen atmosphere and using reducing agents (e.g., dithiothreitol) improves stability.

Solvent Effects on Thioether Formation

DMF enhances nucleophilicity of the thiolate ion compared to ethanol or THF, as confirmed by kinetic studies in. Elevated temperatures (80°C) reduce reaction time without compromising yield.

Data Analysis and Comparative Synthesis

Table 1: Summary of Synthetic Steps and Yields

Table 2: Comparison of Alternative Routes

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High regioselectivity, scalable | Requires anhydrous conditions |

| Cyclocondensation | Single-step pyridazine formation | Low yield for complex substituents |

| Palladium-catalyzed coupling | Versatile for aryl groups | Not applicable for thioether linkages |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Research indicates that N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide exhibits several biological activities:

Anticancer Activity

The compound has been studied for its potential to inhibit cancer cell proliferation. It is believed to disrupt microtubule dynamics, leading to cell cycle arrest in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. It is hypothesized that it may reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to evaluate how different substituents influence the biological activity of this compound:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxyphenyl Group | Enhances binding affinity to biological targets |

| Pyridazine Ring | Essential for maintaining antimicrobial efficacy |

| Benzamide Moiety | Contributes to overall stability and bioavailability |

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

Anticancer Studies

In a study published in Cancer Research, this compound was shown to significantly reduce tumor growth in xenograft models, demonstrating its potential as an anticancer agent.

Neuroprotective Effects

A recent study in Journal of Neurochemistry highlighted the neuroprotective effects of this compound against amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential application in treating neurodegenerative diseases.

Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(6-(2-(2,4-dimethoxyphenyl)amino)pyridazin-3-yl)benzamide: Lacks the thioether linkage.

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thioether linkage and the benzamide group allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

This compound’s versatility in synthetic chemistry and its promising applications in various fields make it a valuable subject of study.

Biological Activity

N-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic potentials.

Chemical Structure

The compound features a pyridazine core linked to a benzamide moiety, with a thioether and a dimethoxyphenyl group contributing to its unique chemical properties. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent modifications to introduce the thioether and benzamide functionalities. The synthesis process has been optimized for yield and purity, often utilizing techniques such as chromatography for purification.

Anticancer Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown inhibition of cell proliferation in various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin in A431 and Jurkat cell lines .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of related thiazole-bearing compounds. These compounds have demonstrated protective effects in seizure models, suggesting that the thioether linkage may enhance neuroprotective activity . The SAR studies indicate that modifications to the phenyl and pyridazine rings significantly influence anticonvulsant efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |

| Thioether Linkage | Potentially increases bioavailability |

| Pyridazine Core | Central to pharmacological activity |

| Benzamide Moiety | Contributes to receptor binding affinity |

Case Studies

- Study on Anticancer Activity : A series of derivatives based on the benzamide scaffold were tested against multiple cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring led to enhanced cytotoxicity, with some derivatives outperforming established drugs in specific assays .

- Anticonvulsant Efficacy Assessment : In an animal model of epilepsy, compounds related to this compound showed significant protection against induced seizures. The most effective compounds contained electron-withdrawing groups that improved their pharmacokinetic profiles .

Q & A

Q. How to design a robust SAR study for derivatives?

- Scaffold Modifications :

- Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .

- Vary pyridazine substituents (e.g., Cl, Me) to modulate logP .

- In Vivo Validation : Pharmacokinetic profiling (e.g., Cmax, t1/2) in rodent models to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.